3-Methylstyrene

Catalog No.
S572528
CAS No.
100-80-1
M.F
CH3C6H4CH=CH2
C9H10
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylstyrene

CAS Number

100-80-1

Product Name

3-Methylstyrene

IUPAC Name

1-ethenyl-3-methylbenzene

Molecular Formula

CH3C6H4CH=CH2
C9H10
C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3

InChI Key

JZHGRUMIRATHIU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C=C

Solubility

7.53e-04 M
In water, 89.0 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, ether, benzene

Synonyms

1-ethenyl-3-methylbenzene, 3-ethenylmethylbenzene, 3-vinyltoluene

Canonical SMILES

CC1=CC(=CC=C1)C=C

Organic Synthesis:

-Methylstyrene, also known as meta-methylstyrene, is a valuable intermediate in organic synthesis due to its reactive methyl group and unsaturated double bond. Researchers utilize it as a building block for the synthesis of various complex molecules, including:

  • Polymers: 3-Methylstyrene can be polymerized to form a variety of plastics, such as polystyrene and poly(methylstyrene). These polymers find applications in packaging materials, coatings, and insulation [].
  • Pharmaceuticals: The presence of the methyl group and double bond allows for further chemical modifications, making 3-methylstyrene a starting material for the synthesis of various pharmaceuticals. These include anti-inflammatory drugs, antihistamines, and certain antibiotics [].
  • Fine Chemicals: Due to its specific chemical properties, 3-methylstyrene is also used in the synthesis of fine chemicals, such as dyes, pigments, and flavors [].

Material Science:

The unique properties of 3-methylstyrene, such as its low viscosity and good adhesion, make it a viable candidate for research in material science. Here are some potential applications:

  • Resins and Adhesives: 3-Methylstyrene can be incorporated into the formulation of resins and adhesives due to its ability to form strong cross-linked structures [].
  • Electronic Materials: The presence of the double bond in 3-methylstyrene makes it a potential candidate for the development of new electronic materials with specific electrical properties [].

Environmental Science:

-Methylstyrene is a volatile organic compound (VOC) and can be released into the environment through various industrial processes. As a result, it is of interest in environmental science research:

  • Air Quality Monitoring: Understanding the sources and behavior of 3-methylstyrene in the atmosphere is crucial for air quality monitoring and pollution control strategies [].
  • Biodegradation Studies: Researchers are investigating the potential of microorganisms to degrade 3-methylstyrene, which could be beneficial for bioremediation applications [].

3-Methylstyrene is an organic compound with the chemical formula C₉H₁₀, classified as an aromatic hydrocarbon. It features a vinyl group (–CH=CH₂) attached to a methyl-substituted benzene ring. This compound is a colorless liquid at room temperature and is known for its characteristic sweet odor. 3-Methylstyrene is primarily used as a monomer in the production of various polymers and resins, enhancing the properties of plastics and improving their thermal stability and mechanical strength .

  • Polymerization: It can polymerize through free radical mechanisms to form poly(3-methylstyrene), which is utilized in various applications such as coatings and adhesives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
  • Hydrogenation: Under specific conditions, 3-methylstyrene can be hydrogenated to produce 3-methylcyclohexene or other saturated derivatives .

3-Methylstyrene exhibits notable biological effects. It is known to defat the skin, potentially leading to dryness or cracking upon prolonged exposure. Additionally, there are indications that it may affect liver function. Inhalation exposure has been associated with systemic effects, emphasizing the importance of safety measures when handling this compound .

Several methods are employed to synthesize 3-methylstyrene:

  • Alkylation of Styrene: One common method involves the alkylation of styrene with methyl chloride using a strong base like sodium hydride.
  • Dehydrogenation of 3-Methylcyclohexanol: This process involves heating 3-methylcyclohexanol in the presence of a catalyst to remove water and produce 3-methylstyrene.
  • Isomerization of α-Methylstyrene: Another approach is the isomerization of α-methylstyrene, which can be achieved under acidic conditions .

3-Methylstyrene has a wide range of applications:

  • Polymer Production: It serves as a key monomer in producing various copolymers and resins, enhancing material properties.
  • Adhesives and Coatings: Its use in adhesives and coatings improves adhesion and durability.
  • Chemical Intermediate: It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Studies on the interaction of 3-methylstyrene with other compounds indicate potential synergistic effects when combined with certain solvents or catalysts. For instance, its interactions in supercritical carbon dioxide have been explored for improved extraction processes. Furthermore, research into its toxicity profile highlights interactions that may affect biological systems, necessitating further investigation into its environmental impact .

Several compounds share structural similarities with 3-methylstyrene. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
StyreneC₈H₈Base structure without methyl substitution
α-MethylstyreneC₉H₁₀Isomer with different positioning of the double bond
4-MethylstyreneC₉H₁₀Isomer with para-substitution on the benzene ring
Vinyl TolueneC₉H₁₀Contains both vinyl and methyl groups

3-Methylstyrene is distinct due to its specific position of the methyl group relative to the vinyl group on the aromatic ring, influencing its reactivity and applications compared to its isomers .

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid

XLogP3

3.6

Boiling Point

164.0 °C
170 °C
172 °C

Flash Point

60 °C

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.9076 g/cu cm at 25 °C
Relative density (water = 1): 0.91

LogP

log Kow = 3.44 (est)
3.580

Melting Point

-86.3 °C

UNII

FFK4I9430G

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (93.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.70 mmHg
1.70 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)

Other CAS

39294-88-7
100-80-1

Wikipedia

3-vinyltoluene

General Manufacturing Information

Benzene, 1-ethenyl-3-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)

Dates

Modify: 2023-08-15

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